2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-chlorobenzoate
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Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-chlorobenzoate: is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with trimethyl groups and a benzoate ester functional group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-chlorobenzoate typically involves the following steps:
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Formation of 2,2,4-Trimethyl-1,2-dihydroquinoline:
Starting Materials: Aniline and acetone.
Catalysts: Metal-modified 12-tungstophosphoric acid supported on γ-Al2O3.
Reaction Conditions: Condensation reaction under microwave-assisted hydrothermal conditions.
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Esterification with 2-Chlorobenzoic Acid:
Starting Materials: 2,2,4-Trimethyl-1,2-dihydroquinoline and 2-chlorobenzoic acid.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: Reflux in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzoate moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-chlorobenzyl alcohol.
Substitution: Derivatives with substituted benzoate groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry:
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-chlorobenzoate is primarily dependent on its interaction with biological targets. The compound can interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity. The quinoline ring system is known to intercalate with DNA, while the ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
- 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate
- 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 4-chlorobenzoate
- 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 3-chlorobenzoate
Uniqueness:
- Structural Features: The presence of the 2-chlorobenzoate ester group distinguishes it from other similar compounds.
- Reactivity: The specific positioning of the chlorine atom on the benzoate ring influences its reactivity and interaction with biological targets.
- Applications: Its unique structure allows for specific applications in medicinal chemistry and material science that are not possible with other similar compounds.
Properties
Molecular Formula |
C19H18ClNO2 |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-chlorobenzoate |
InChI |
InChI=1S/C19H18ClNO2/c1-12-11-19(2,3)21-17-9-8-13(10-15(12)17)23-18(22)14-6-4-5-7-16(14)20/h4-11,21H,1-3H3 |
InChI Key |
DVDGREWDMHUOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3Cl)(C)C |
Origin of Product |
United States |
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